molecular formula C8H10F3NO3 B13500066 2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid

2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid

Cat. No.: B13500066
M. Wt: 225.16 g/mol
InChI Key: ATDAQJGZMXDEPW-YFKPBYRVSA-N
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Description

2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing may be employed to optimize the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric effects. This makes the compound particularly useful in medicinal chemistry for designing molecules with specific binding properties and biological activities .

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-[(3S)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-2-1-5(4-12)3-6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1

InChI Key

ATDAQJGZMXDEPW-YFKPBYRVSA-N

Isomeric SMILES

C1CN(C[C@@H]1CC(=O)O)C(=O)C(F)(F)F

Canonical SMILES

C1CN(CC1CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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